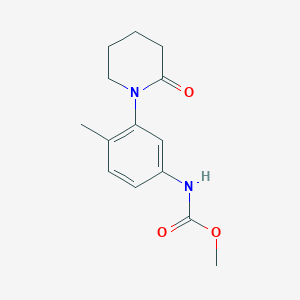

Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, piperidine derivatives, which are key components in the structure of the requested compound, play a significant role in the pharmaceutical industry . The synthesis of these derivatives often involves intra- and intermolecular reactions .Aplicaciones Científicas De Investigación

Biological Monitoring and Environmental Impact

- A study on phenmedipham, chemically related to Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, discusses its metabolism and detection in the urine of workers exposed to this herbicide. It highlights the importance of monitoring exposure to such chemicals in occupational settings (Schettgen, Weiss, & Angerer, 2001).

Antitumor Activity

- Research on carbamate analogues of amsacrine, which may share structural similarities with Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, reveals their cytotoxicity towards non-cycling cells and interaction with topoisomerase IIα and IIβ, suggesting potential in cancer therapy (Turnbull et al., 1999).

Green Chemistry Approaches

- A study on the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate emphasizes the significance of green chemistry methods. This research could inform environmentally friendly approaches to producing similar compounds (Yalfani et al., 2015).

Mechanisms of Toxicity and Protection

- An investigation into 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis in cellular models of Parkinson's Disease explores the mechanisms of toxicity and potential protective strategies. This research could shed light on the cellular effects of structurally related compounds (Kalivendi et al., 2003).

Synthesis and Chemical Transformations

- The synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations into various bioactive molecules demonstrate the versatility and potential of Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate in drug development and chemical synthesis (Velikorodov & Shustova, 2017).

Propiedades

IUPAC Name |

methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-7-11(15-14(18)19-2)9-12(10)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUYCJMMDOXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2614776.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)

![5-Fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2614790.png)

![7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614791.png)

![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)

![Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate](/img/structure/B2614797.png)